molecular formula C10H11ClO2S B1294387 [(4-Chloro-2,5-dimethylphenyl)thio]acetic acid CAS No. 93-77-6

[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid

Cat. No. B1294387
CAS RN: 93-77-6
M. Wt: 230.71 g/mol
InChI Key: OEEPIGFTISQIKQ-UHFFFAOYSA-N
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Description

[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid is a compound that can be associated with chlorinated aromatic compounds, which have been studied for various applications, including their anti-inflammatory and analgesic activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on chlorinated phenols and their derivatives. These compounds are known for their potential in pharmaceutical applications and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of chlorinated aromatic compounds typically involves the chlorination of phenols or their derivatives in acetic acid. For example, exhaustive chlorination of phenol and substituted phenols in acetic acid has been shown to yield chlorinated cyclohexenone derivatives . Similarly, the chlorination of alkyl-substituted phenols can lead to various chlorination products, including chloromethylene compounds and trichloro ketones . These processes are often elucidated using spectroscopic methods such as IR, UV, and NMR . In the context of [(4-Chloro-2,5-dimethylphenyl)thio]acetic acid, a similar approach could be employed, potentially involving the condensation of thioureas with appropriate chlorinated benzoyl compounds .

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is often determined using X-ray crystallography. For instance, the structure of (4-chlorophenoxy)acetic acid has been reported, with the molecules forming planar centrosymmetric hydrogen-bonded cyclic dimers . This information is crucial as it can influence the physical properties and reactivity of the compound. The molecular structure of related compounds, such as {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid, has also been characterized by X-ray diffraction, which is stabilized by intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of chlorinated aromatic compounds is influenced by the presence of substituents on the aromatic ring. The kinetics and mechanisms of aromatic halogen substitution have been studied, revealing that 'abnormal' reaction paths can significantly determine the products of chlorination, especially through electrophilic attack on an activated 'ipso'-position . This knowledge is essential for predicting and controlling the reactions involving [(4-Chloro-2,5-dimethylphenyl)thio]acetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are closely related to their molecular structure. For example, the low water solubility of (4-chlorophenoxy)acetic acid has been noted, which affects its utility as a herbicide . The presence of chlorine and other substituents can also impact the acidity, boiling point, and stability of these compounds. The anti-inflammatory and analgesic activities of some chlorinated aromatic compounds have been reported, indicating their potential therapeutic properties .

Scientific Research Applications

It’s worth noting that compounds with similar structures, such as diazine alkaloids (pyridazine, pyrimidine, and pyrazine), have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing, to antiaggressive activities .

properties

IUPAC Name

2-(4-chloro-2,5-dimethylphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-6-4-9(14-5-10(12)13)7(2)3-8(6)11/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEPIGFTISQIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059090
Record name Acetic acid, [(4-chloro-2,5-dimethylphenyl)thio]-
Source EPA DSSTox
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Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid

CAS RN

93-77-6
Record name 2-[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-((4-chloro-2,5-dimethylphenyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-[(4-chloro-2,5-dimethylphenyl)thio]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, [(4-chloro-2,5-dimethylphenyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4-chloro-2,5-dimethylphenyl)thio]acetic acid
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